

# Bayesian network meta-analysis comparing Lasmiditan to other acute migraine treatments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Lasmiditan |           |
| Cat. No.:            | B1674530   | Get Quote |

# Lasmiditan in Acute Migraine: A Bayesian Network Meta-Analysis Comparison

A deep dive into the comparative efficacy and safety of **lasmiditan** versus other acute migraine treatments, supported by a rigorous examination of clinical trial data and mechanistic pathways.

For researchers, scientists, and drug development professionals navigating the evolving landscape of acute migraine therapeutics, this guide provides an objective comparison of **lasmiditan**, a selective serotonin 5-HT1F receptor agonist, against other prominent treatment classes. Through a Bayesian network meta-analysis, this guide synthesizes data from multiple clinical trials to offer a comprehensive overview of **lasmiditan**'s performance in the context of existing and emerging therapies.

# **Executive Summary**

**Lasmiditan** distinguishes itself from triptans by selectively targeting the 5-HT1F receptor, avoiding the vasoconstrictive effects associated with 5-HT1B/1D receptor agonism.[1] This targeted mechanism offers a potential therapeutic advantage for patients with or at risk for cardiovascular conditions.[1] Network meta-analyses consistently demonstrate that **lasmiditan** is more effective than placebo for the acute treatment of migraine.[2][3][4] When compared to the newer gepants (rimegepant and ubrogepant), **lasmiditan**, particularly at higher doses (100 mg and 200 mg), shows favorable efficacy in achieving pain freedom at two hours.[2][5][6]



However, this efficacy is accompanied by a higher incidence of central nervous system-related side effects, most notably dizziness and somnolence.[2][3][4][5]

## **Comparative Efficacy of Acute Migraine Treatments**

A Bayesian network meta-analysis allows for the simultaneous comparison of multiple treatments from a network of clinical trials, even in the absence of direct head-to-head comparisons. The following tables summarize the quantitative data from such analyses, focusing on key efficacy endpoints for various doses of **lasmiditan**, rimegepant, and ubrogepant.

Table 1: Pain Freedom at 2 Hours Post-Dose

| Treatment         | Odds Ratio (95% Credible Interval) vs.<br>Placebo |
|-------------------|---------------------------------------------------|
| Lasmiditan 200 mg | 2.33 (1.71, 3.16)[7]                              |
| Lasmiditan 100 mg | 2.11 (1.55, 2.88)[7]                              |
| Lasmiditan 50 mg  | 1.73 (1.11, 2.69)[7]                              |
| Rimegepant 75 mg  | 1.75 (1.34, 2.28)[7]                              |
| Ubrogepant 100 mg | Not Reported in this analysis                     |
| Ubrogepant 50 mg  | 2.01 (1.18, 3.42)[7]                              |
| Ubrogepant 25 mg  | Not Reported in this analysis                     |

Table 2: Sustained Pain Freedom (2-24 hours)



| Treatment         | Odds Ratio (95% Credible Interval) vs.<br>Placebo                          |
|-------------------|----------------------------------------------------------------------------|
| Lasmiditan 200 mg | Higher than lower doses of lasmiditan and all doses of ubrogepant[2][3][4] |
| Lasmiditan 100 mg | Favorable compared to lower doses[2][3][4]                                 |
| Lasmiditan 50 mg  | Less effective than higher doses[2][3][4]                                  |
| Rimegepant 75 mg  | Superior to lower doses of lasmiditan and ubrogepant[3][8]                 |
| Ubrogepant 100 mg | Not explicitly stated in these analyses                                    |
| Ubrogepant 50 mg  | Comparable to rimegepant for 2-24 hour pain relief[3][8]                   |
| Ubrogepant 25 mg  | Less effective than rimegepant for 2-24 hour pain freedom[3][8]            |

# **Comparative Safety and Tolerability**

The safety profile of **lasmiditan** is a critical consideration in clinical decision-making. The following table highlights the incidence of common adverse events associated with **lasmiditan** and its comparators.

Table 3: Common Treatment-Emergent Adverse Events



| Adverse Event | Lasmiditan (50,<br>100, 200 mg)               | Rimegepant 75 mg                                 | Ubrogepant (25, 50,<br>100 mg)                                                    |
|---------------|-----------------------------------------------|--------------------------------------------------|-----------------------------------------------------------------------------------|
| Dizziness     | Frequently reported, dose-dependent[2][3] [5] | Comparable to placebo[3][8]                      | Less frequent than lasmiditan                                                     |
| Somnolence    | Frequently reported, dose-dependent[2][3] [5] | Comparable to placebo[3][8]                      | Ubrogepant 100 mg<br>had the worst<br>somnolence outcome<br>in one analysis[3][8] |
| Nausea        | Reported[2][5]                                | Worst nausea<br>outcome in one<br>analysis[3][8] | Reported                                                                          |
| Fatigue       | Reported[2][5]                                | Not highlighted as a primary concern             | Not highlighted as a primary concern                                              |
| Paresthesia   | Reported[2][5]                                | Not highlighted as a primary concern             | Not highlighted as a primary concern                                              |

# **Experimental Protocols**

The network meta-analyses are based on data from several key randomized controlled trials (RCTs). The methodologies of these pivotal trials are outlined below.

#### Lasmiditan: SAMURAI and SPARTAN Trials

- Study Design: These were Phase 3, randomized, double-blind, placebo-controlled trials.[9]
   [10]
- Patient Population: Adults with a history of migraine (3-8 attacks per month) and at least a
  moderate level of disability as measured by the Migraine Disability Assessment (MIDAS)
  score.[9][10]
- Interventions: Patients were randomized to receive a single oral dose of lasmiditan (50 mg [SPARTAN only], 100 mg, or 200 mg) or placebo to treat a migraine attack of moderate to severe pain intensity.[9][10][11]



- Primary Endpoint: The proportion of patients who were pain-free at 2 hours after the first dose.[9]
- Key Secondary Endpoint: The proportion of patients free from their most bothersome symptom (MBS) at 2 hours post-dose.[9]

## **Ubrogepant: ACHIEVE I and ACHIEVE II Trials**

- Study Design: These were Phase 3, multicenter, randomized, double-blind, placebocontrolled, single-attack trials.[12][13][14][15]
- Patient Population: Adults with a history of migraine.[12][14][15]
- Interventions: Patients were randomized to receive a single oral dose of ubrogepant
   (ACHIEVE I: 50 mg or 100 mg; ACHIEVE II: 25 mg or 50 mg) or placebo to treat a single
   migraine attack with moderate to severe headache pain.[12][14][15]
- Co-Primary Endpoints: Pain freedom at 2 hours post-dose and absence of the most bothersome migraine-associated symptom at 2 hours post-dose.[12][14]

## **Rimegepant: Study 303**

- Study Design: A Phase 3, double-blind, randomized, placebo-controlled, multicenter trial.[16]
   [17]
- Patient Population: Adults with at least a one-year history of migraine.
- Intervention: Patients were randomized to receive a single 75 mg oral disintegrating tablet (ODT) of rimegepant or a matching placebo to be taken for a single migraine attack of moderate to severe intensity.[16][18]
- Co-Primary Endpoints: Freedom from pain at 2 hours post-dose and freedom from the most bothersome symptom at 2 hours post-dose.[16][17]

# **Visualizing the Evidence and Mechanisms**

To better understand the relationships between the compared treatments, the mechanism of action of **lasmiditan**, and the analytical approach, the following diagrams are provided.



A network diagram of the included treatments in the meta-analysis.



Click to download full resolution via product page



The signaling pathway of **Lasmiditan** via the 5-HT1F receptor.



Click to download full resolution via product page



The workflow of a Bayesian network meta-analysis.

#### Conclusion

Lasmiditan represents a significant advancement in acute migraine therapy, offering a novel mechanism of action that avoids the cardiovascular contraindications of triptans.[1] Bayesian network meta-analyses provide valuable indirect comparisons, suggesting that lasmiditan is an effective treatment option, particularly at higher doses, for achieving rapid pain freedom.[2] [5][6] However, its central nervous system side effect profile, including dizziness and somnolence, is a key consideration for clinicians and patients.[2][3][5] The choice between lasmiditan and other acute treatments, such as gepants, will ultimately depend on a comprehensive assessment of the individual patient's clinical characteristics, treatment goals, and tolerability profile. Further head-to-head clinical trials are warranted to provide direct comparative evidence and refine treatment guidelines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lasmiditan mechanism of action review of a selective 5-HT1F agonist PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparative efficacy and safety of rimegepant, ubrogepant, and lasmiditan for acute treatment of migraine: a network meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative efficacy of lasmiditan versus rimegepant and ubrogepant as acute treatments for migraine: network meta-analysis findings PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative efficacy of lasmiditan versus rimegepant and ubrogepant as acute treatments for migraine: network meta-analysis findings PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of lasmiditan, rimegepant and ubrogepant for acute treatment of migraine in triptan insufficient responders: systematic review and network meta-analysis PMC



[pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. Sustained responses to lasmiditan: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of lasmiditan in patients using concomitant migraine preventive medications: findings from SAMURAI and SPARTAN, two randomized phase 3 trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ubrogepant, an Acute Treatment for Migraine, Improved Patient-Reported Functional
  Disability and Satisfaction in 2 Single-Attack Phase 3 Randomized Trials, ACHIEVE I and II PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Allergan Announces Positive Phase 3 ACHIEVE II Trial Results for Ubrogepant Published in The Journal of the American Medical Association [prnewswire.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. Biohaven Delivers Positive Phase 3 Results with Rimegepant Zydis® Orally Dissolving Tablet (ODT): Rapid and Lasting Benefit for the Acute Treatment of Migraine [prnewswire.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Bayesian network meta-analysis comparing Lasmiditan to other acute migraine treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674530#bayesian-network-meta-analysis-comparing-lasmiditan-to-other-acute-migraine-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com